molecular formula C25H25Cl2N3O B13422538 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide

2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide

Cat. No.: B13422538
M. Wt: 454.4 g/mol
InChI Key: PXGLQTJSMNGMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antihistamines, antipsychotics, and antiemetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide typically involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-piperazine. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential pharmacological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-chloro-phenyl)-acetamide
  • 2-(4-Benzhydryl-piperazin-1-yl)-N-(3,4-dichloro-phenyl)-acetamide
  • 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-difluoro-phenyl)-acetamide

Uniqueness

Compared to similar compounds, 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide may exhibit unique pharmacological properties due to the specific positioning of the dichloro groups on the phenyl ring. This can influence its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C25H25Cl2N3O

Molecular Weight

454.4 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C25H25Cl2N3O/c26-21-12-7-13-22(24(21)27)28-23(31)18-29-14-16-30(17-15-29)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2,(H,28,31)

InChI Key

PXGLQTJSMNGMFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.